Cas no 62499-71-2 (Isodihydrofutoquinol B)
Isodihydrofutoquinol B structure
Product Name:Isodihydrofutoquinol B
CAS No:62499-71-2
MF:C21H24O5
MW:356.412266731262
CID:1080829
PubChem ID:44715837
Update Time:2025-09-28
Isodihydrofutoquinol B Chemical and Physical Properties
Names and Identifiers
-
- Isodihydrofutoquinol B
- (S)-2-allyl-4-((R)-1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-4,5-dimethoxycyclohexa-2,5-dien-1-one
- Lancifolin E
- [ "Lancifolin E" ]
- 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one
- 62499-71-2
- AKOS032949063
- Isodihydrofutoquinol A
- 4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
- 62560-95-6
- DTXSID30660095
- 4-[2-(1,3-Benzodioxol-5-yl)-1-methylethyl ]-4,5-dimethoxy-2-(2-propenyl)-2,5-cyclohexadien-1-one
- 4-[2-(1,3-Benzodioxol-5-yl)-1-methylethyl]-4,5-dimethoxy-2-(2-propenyl)-2,5-cyclohexadien-1-one
- DB-295023
-
- Inchi: 1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3
- InChI Key: SMOHLDSEWHACKE-UHFFFAOYSA-N
- SMILES: O(C)C1(C(=CC(C(CC=C)=C1)=O)OC)C(C)CC1=CC=C2C(=C1)OCO2
Computed Properties
- Exact Mass: 356.162
- Monoisotopic Mass: 356.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54A^2
- XLogP3: 3.7
Experimental Properties
- Color/Form: Oil
- Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 505.2±50.0 °C at 760 mmHg
- Flash Point: 220.7±30.2 °C
- Solubility: Almost insoluble (0.036 g/l) (25 º C),
- PSA: 53.99000
- LogP: 3.59460
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
Isodihydrofutoquinol B Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Isodihydrofutoquinol B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I26270-5 mg |
Isodihydrofutoquinol B |
62499-71-2 | 5mg |
¥5120.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4282-1 mg |
Isodihydrofutoquinol B |
62499-71-2 | 1mg |
¥2595.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4282-5 mg |
Isodihydrofutoquinol B |
62499-71-2 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| TargetMol Chemicals | TN4282-1 mL * 10 mM (in DMSO) |
Isodihydrofutoquinol B |
62499-71-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I26270-5mg |
Isodihydrofutoquinol B |
62499-71-2 | ,93.0% | 5mg |
¥5120.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4282-5mg |
Isodihydrofutoquinol B |
62499-71-2 | 5mg |
¥ 3560 | 2024-07-20 | ||
| A2B Chem LLC | AG79244-5mg |
Isodihydrofutoquinol B |
62499-71-2 | 5mg |
$635.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN4282-1 ml * 10 mm |
Isodihydrofutoquinol B |
62499-71-2 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 |
Isodihydrofutoquinol B Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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